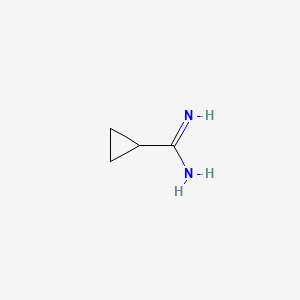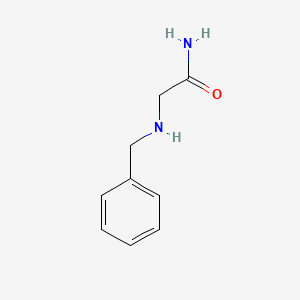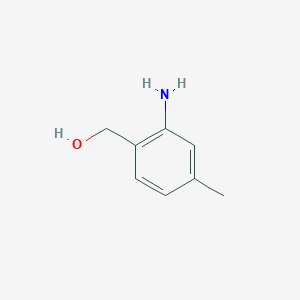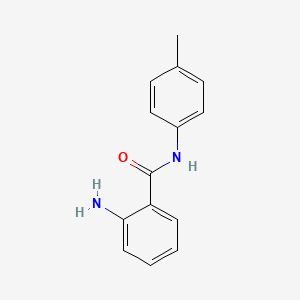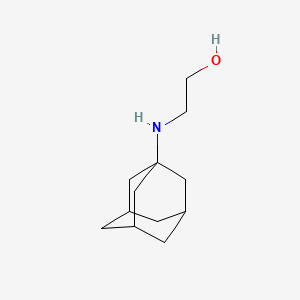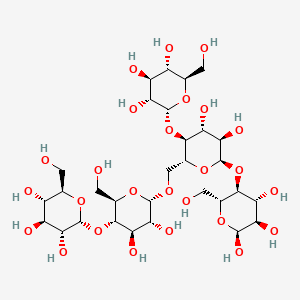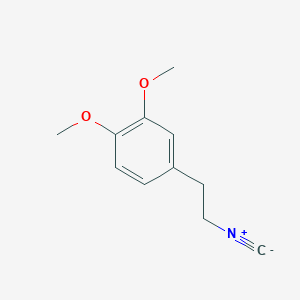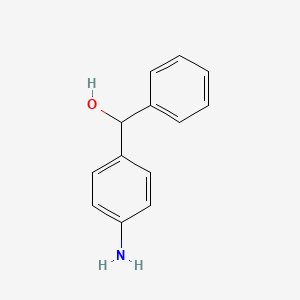
3-Bromo-4-(bromomethyl)benzonitrile
Übersicht
Beschreibung
3-Bromo-4-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5Br2N and its molecular weight is 274.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Refinement Techniques
- 3-Bromo-4-(bromomethyl)benzonitrile and similar compounds like 4-Bromomethyl-benzonitrile have been synthesized using photochemical bromination methods. Optimal conditions involve specific temperature controls and solvent selections, achieving high purity levels and yields (Teng Jun-jiang, 2008).
Vibrational Spectra Analysis
- The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory. These studies aid in understanding the molecular vibrations and interactions of these compounds, providing valuable insights for various scientific applications (V. Krishnakumar, N. Surumbarkuzhali, S. Muthunatesan, 2009).
Chemical Reactions and Derivatives
- Reactions involving 2-(bromomethyl)benzonitrile have been studied to create specific tautomeric thienopyrimidoisoindolones, demonstrating the compound's versatility in forming various chemical structures and derivatives (A. Kysil, Z. Voitenko, J. Wolf, 2008).
Magnetic and Dynamic Properties
- Studies on the magnetic and dynamic properties of bromo and chloro substituted benzonitriles, including compounds like 4-bromobenzonitrile, contribute to the understanding of their behavior in different physical states. These insights are crucial for applications in materials science and engineering (S. Niizuma, Lawrence Kwan, N. Hirota, 1978).
Electrochemical Properties
- The electrochemical oxidation of derivatives like 2,4-dibromoaniline, which have structural similarities to this compound, has been explored. Understanding these properties is crucial for applications in electrochemistry and energy storage technologies (S. Arias, E. Brillas, 1985).
Crystal Structure Analysis
- The crystal structure of compounds like o-(Bromomethyl)benzonitrile has been elucidated, providing insights into molecular geometry and interactions, crucial for material science and pharmaceutical applications (D. Sinha, A. Dutta, 1979).
Reduction Reactions
- The compound's potential in reduction reactions, particularly in generating a variety of different products using specific agents, has been investigated. This versatility is important for synthetic chemistry and industrial applications (Rachel Snelling, Jaime Z. Saavedra, Panathda Bayrasy, Y. Abdollahian, B. Singaram, 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Bromo-4-(bromomethyl)benzonitrile is a chemical compound used in organic synthesis .
Mode of Action
The compound is known to participate in reactions such as the Suzuki cross-coupling reaction with bis(pinacolato)diboron . This suggests that it may act as a bromide donor in various organic reactions, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
Its involvement in the suzuki cross-coupling reaction suggests it may play a role in synthetic pathways leading to the formation of biaryl compounds .
Pharmacokinetics
As a brominated compound, it is likely to have low water solubility and may require specific conditions for optimal absorption and distribution .
Result of Action
Its primary use is as a reagent in organic synthesis, suggesting its effects are largely dependent on the specific reactions it is used in .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo Suzuki cross-coupling reactions, which are essential in the synthesis of various organic molecules . It interacts with enzymes involved in these reactions, facilitating the formation of carbon-carbon bonds. Additionally, this compound can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Furthermore, this compound can affect cell signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the nucleophile and the specific enzyme involved. Additionally, this compound can bind to specific biomolecules, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including potential damage to specific organs or tissues . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . These interactions can affect the levels of specific metabolites and alter the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of this compound are crucial for its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes
Eigenschaften
IUPAC Name |
3-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYEILVGLSMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302199 | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-39-7 | |
| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89892-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
